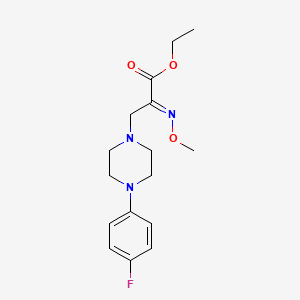

Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate

Description

Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate is a synthetic organic compound characterized by three key structural motifs:

- Ethyl ester group: Enhances lipophilicity and influences metabolic stability.

- 4-(4-Fluorophenyl)piperazino moiety: A piperazine ring substituted with a 4-fluorophenyl group, commonly associated with CNS-targeting pharmaceuticals due to its ability to modulate receptor interactions .

This compound is structurally tailored for applications in medicinal chemistry, likely targeting serotonin or dopamine receptors, given the prevalence of piperazine derivatives in neuropharmacology.

Properties

Molecular Formula |

C16H22FN3O3 |

|---|---|

Molecular Weight |

323.36 g/mol |

IUPAC Name |

ethyl (2E)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-methoxyiminopropanoate |

InChI |

InChI=1S/C16H22FN3O3/c1-3-23-16(21)15(18-22-2)12-19-8-10-20(11-9-19)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3/b18-15+ |

InChI Key |

SRVCVNNQOQHCPE-OBGWFSINSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N/OC)/CN1CCN(CC1)C2=CC=C(C=C2)F |

Canonical SMILES |

CCOC(=O)C(=NOC)CN1CCN(CC1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Intermediate

This intermediate is critical as the precursor for the final compound. Several methods have been reported with varying yields and conditions:

| Yield (%) | Reaction Conditions | Experimental Notes |

|---|---|---|

| 96 | Sodium metal in ethanol at 10°C | Metallic sodium (49.9 g, 3.0 equiv.) dissolved in ethanol cooled to 10°C, followed by slow addition of 1-(4-fluorophenyl)ethan-1-one and diethyl oxalate. Stirred 15 min, then refrigerated overnight. Resulting precipitate filtered and dried to yield 165.5 g of product as a light yellow powder. |

| 81 | Sodium ethoxide in ethanol at 0-20°C for 5 h | Sodium ethoxide (2.0 equiv.) added to a solution of 1-(4-fluorophenyl)ethan-1-one and diethyl oxalate in ethanol at 0°C, stirred for 5 h at room temperature. Solid collected by filtration. |

| 70 | Sodium ethoxide in ethanol at 0°C, stirred 12 h under nitrogen | Reaction mixture acidified with 1.5 N HCl, extracted with dichloromethane, dried, and concentrated to afford intermediate without further purification. |

These methods consistently use 4-fluoroacetophenone and diethyl oxalate as starting materials, with sodium-based bases in ethanol as the reaction medium. The reaction typically proceeds via nucleophilic attack of the enolate formed from the ketone on diethyl oxalate, producing the keto-ester intermediate.

Formation of the Methoxyimino Group

The methoxyimino functionality is introduced by converting the keto group of the intermediate into an oxime ether. This step generally involves reaction with methoxyamine derivatives under controlled conditions, often in the presence of acid or base catalysts to facilitate the formation of the methoxyimino moiety.

While specific protocols for this step on this compound are less frequently detailed in open literature, analogous syntheses suggest:

- Reaction of the keto-ester intermediate with methoxyamine hydrochloride in a suitable solvent (e.g., ethanol or methanol).

- Use of a base such as potassium carbonate or sodium acetate to liberate free methoxyamine.

- Stirring at room temperature or mild heating to drive the reaction to completion.

- Purification by extraction and chromatography.

This step is crucial to install the methoxyimino group that characterizes the compound's chemical identity.

Summary Table of Key Preparation Steps

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Synthesis of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 4-fluoroacetophenone + diethyl oxalate + sodium ethoxide | Ethanol, 0-20°C, 5-12 h | 70-96 | Key intermediate formation |

| 2. Conversion to methoxyimino derivative | Intermediate + methoxyamine hydrochloride + base | Ethanol or methanol, room temp or mild heat | Not specified | Formation of methoxyimino group |

| 3. Coupling with 4-(4-fluorophenyl)piperazine | Methoxyimino intermediate + 4-(4-fluorophenyl)piperazine | Reflux in polar solvent, base present | Not specified | Introduction of piperazine moiety |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the piperazine ring may facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Piperazine-Based Esters

Functional Group Impact on Stability and Reactivity

- Methoxyimino vs. Oxo/Hydrazono Groups: The methoxyimino group in the target compound likely offers superior hydrolytic stability compared to oxo (keto) or hydrazono groups, which are more reactive toward nucleophiles or oxidizing agents . Example: Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (pyriminobac-methyl) utilizes methoxyimino for agrochemical stability .

Ethyl vs. Methyl Esters :

Piperazine Ring Modifications

- 4-Fluorophenyl vs. In contrast, the pyridinyl substituent in introduces aromatic heterocyclic character, which may enhance interactions with metal ions or π-π stacking in enzyme active sites .

- Methylpiperazino Derivatives: Compounds like 4-(4-methylpiperazino)aniline () show reduced steric hindrance compared to the target compound, favoring applications in dye synthesis or polymer chemistry.

Biological Activity

Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H22FN3O3

- CAS Number : 478077-51-9

- Molecular Weight : 321.37 g/mol

The compound features a piperazine moiety substituted with a fluorophenyl group and a methoxyimino group, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been studied for its potential as a monoamine oxidase (MAO) inhibitor, particularly targeting MAO-B, which is implicated in neurodegenerative disorders such as Parkinson's disease.

Inhibition of Monoamine Oxidase (MAO)

Recent studies indicate that compounds with similar structures exhibit significant inhibitory effects on MAO-B. For instance, derivatives containing the piperazine moiety have shown IC50 values in the low micromolar range, suggesting potent inhibitory activity:

| Compound | IC50 (µM) | Selectivity for MAO-B |

|---|---|---|

| T6 | 0.013 | High |

| T3 | 0.039 | Moderate |

These findings suggest that this compound may also exhibit similar inhibitory properties, although specific data on this compound is limited.

Neuroprotective Effects

Studies on related compounds indicate that MAO-B inhibition can lead to increased levels of neuroprotective factors such as dopamine. This could potentially alleviate symptoms associated with neurodegenerative diseases.

Cytotoxicity Assessment

In vitro studies have shown varying degrees of cytotoxicity among piperazine derivatives. For example:

- T3 exhibited significant cytotoxicity at higher concentrations (IC50 = 27.05 µM).

- T6 , in contrast, demonstrated no cytotoxic effects at doses up to 120 µM.

This differential cytotoxicity highlights the importance of structural modifications in determining the safety profile of these compounds.

Study 1: MAO Inhibition and Neuroprotection

A study focusing on pyridazinone derivatives similar to this compound found that compounds exhibiting MAO-B inhibition also provided neuroprotective effects in cellular models of neurodegeneration. The most potent inhibitors were shown to significantly reduce cell death in models exposed to neurotoxic agents.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of piperazine derivatives revealed that the positioning of substituents greatly influences biological activity. For instance, fluorine substitution at specific positions enhanced MAO-B selectivity and potency, indicating a potential pathway for optimizing this compound for therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate, and what purification challenges are typically encountered?

- Methodological Answer : Synthesis often involves coupling reactions between piperazine derivatives and fluorophenyl precursors. A key step is the formation of the methoxyimino group via condensation reactions under anhydrous conditions. Purification challenges include isolating the target compound from byproducts such as unreacted starting materials or stereoisomers. Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) are employed, with yields typically ranging from 70–85% depending on reaction optimization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the piperazine ring structure, fluorophenyl substituents, and methoxyimino group. F NMR is critical for verifying the fluorine substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the methoxyimino group.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading, solvent ratio).

- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships between factors (e.g., reaction time vs. yield).

- Case Study : A study on similar piperazine derivatives achieved a 15% yield increase by optimizing catalyst concentration (0.5–2.0 mol%) and reaction temperature (60–100°C) using DoE .

Q. How can computational modeling resolve contradictory data on the compound’s receptor-binding affinity?

- Methodological Answer :

- Molecular Docking : Simulate interactions with serotonin (5-HT) or dopamine D receptors using software like AutoDock Vina. Compare binding energies (ΔG) across studies to identify consensus binding modes.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Discrepancies in vitro/in vivo data may arise from differences in membrane permeability, which can be modeled via free-energy perturbation (FEP) calculations .

Q. What strategies mitigate instability of the methoxyimino group during long-term storage or biological assays?

- Methodological Answer :

- Stability-Indicating Assays : Use HPLC-MS to track degradation products (e.g., hydrolysis to ketone derivatives).

- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for storage. In biological buffers, add antioxidants (e.g., ascorbic acid) to prevent oxidative degradation.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to predict shelf-life under standard conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification. For example, measure solubility in PBS (pH 7.4) vs. DMSO at 25°C.

- Ternary Phase Diagrams : Map solubility enhancements using co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80).

- Contradiction Source : Discrepancies may arise from polymorphic forms; characterize crystallinity via XRD .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.